2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one
Description
2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is a complex organic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound features a thiazolidinone ring, an indole moiety, and a bromophenyl group, making it a unique and potentially bioactive molecule.
Properties
Molecular Formula |
C31H30BrN3OS |
|---|---|
Molecular Weight |
572.6 g/mol |
IUPAC Name |
(5E)-2-(4-bromophenyl)imino-3-ethyl-5-[(2E)-2-(1-ethyl-3,3-dimethyl-5-phenylindol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C31H30BrN3OS/c1-5-34-26-17-12-22(21-10-8-7-9-11-21)20-25(26)31(3,4)28(34)19-18-27-29(36)35(6-2)30(37-27)33-24-15-13-23(32)14-16-24/h7-20H,5-6H2,1-4H3/b27-18+,28-19+,33-30? |
InChI Key |
QFSUTPWDISZMPM-IKMUSTOWSA-N |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)C3=CC=CC=C3)C(/C1=C\C=C\4/C(=O)N(C(=NC5=CC=C(C=C5)Br)S4)CC)(C)C |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C3=CC=CC=C3)C(C1=CC=C4C(=O)N(C(=NC5=CC=C(C=C5)Br)S4)CC)(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one typically involves multi-step reactionsCommon reagents used in these reactions include thioamides, aldehydes, and brominated aromatic compounds . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions. Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The thiazolidinone ring can interact with enzymes and receptors, potentially inhibiting their activity. The indole moiety may contribute to binding affinity and specificity. The bromophenyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes . These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds include other thiazolidinones and indole derivatives. Compared to these compounds, 2-[(4-bromophenyl)imino]-3-ethyl-5-[2-(1-ethyl-3,3-dimethyl-5-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities . Examples of similar compounds include:
Thiazolidinones: Known for their antimicrobial and anti-inflammatory properties.
Indole derivatives: Recognized for their anticancer and neuroprotective activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
